(1-p-tolyl-1H-pyrazol-4-yl)methanamine
Description
(1-p-Tolyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound featuring a methanamine group at the 4-position of the pyrazole ring and a para-tolyl (p-tolyl) substituent at the 1-position (Figure 1). The p-tolyl group (a methyl-substituted phenyl) confers hydrophobicity and moderate electron-donating properties, while the methanamine moiety provides a primary amine functional group, enabling hydrogen bonding and salt formation.
Properties
CAS No. |
400876-79-1 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24g/mol |
IUPAC Name |
[1-(4-methylphenyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
InChI Key |
RCNOGBTYXWGREU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare (1-p-tolyl-1H-pyrazol-4-yl)methanamine with structurally related compounds, focusing on substituent variations, synthetic routes, and physicochemical implications.
Variations in Aryl/Substituent Groups
a) N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y)
- Structure : Replaces the p-tolyl group with a phenyl ring and introduces an N-methyl group on the methanamine.
- Key Differences: Lipophilicity: The absence of the methyl group on the phenyl ring reduces hydrophobicity compared to the p-tolyl derivative.
- Synthesis : Derived via Suzuki coupling and nitrile reduction .
b) [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
- Structure : Incorporates a pyridinyl group at the 3-position and phenyl at the 1-position.
- Key Differences :
- Electronic Effects : The pyridinyl nitrogen introduces electron-withdrawing character, altering electronic distribution across the pyrazole ring.
- Solubility : The basic pyridine nitrogen may enhance aqueous solubility compared to purely aromatic systems.
- Applications : Explored in kinase inhibitor research due to its heteroaromatic motif .
c) 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine
Heterocyclic Modifications
a) (5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine
- Structure : Replaces pyrazole with a thiophene ring and includes a trifluoromethoxyphenyl group.
- Key Differences :
b) Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives
- Structure : Fused pyrazolopyrimidine core with a hydrazine substituent.
- Key Differences :
Alkyl and Cycloalkyl Derivatives
a) 1-(5-Cyclopropyl-1H-pyrazol-4-yl)methanamine Dihydrochloride
- Structure : Cyclopropyl substituent at the 5-position.
- Synthesis: Prepared via dihydrochloride salt formation for improved crystallinity .
b) (Hexahydro-1H-pyrrolizin-7a-yl)methanamine
Structural and Property Comparison Table
Notes
- All compounds retain the methanamine core, emphasizing its role as a versatile pharmacophore.
- Substituent variations directly influence electronic, steric, and solubility profiles, guiding structure-activity relationship (SAR) studies.
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